Acetophenone-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone-thiosemicarbazone: is a chemical compound derived from the reaction between acetophenone and thiosemicarbazide. It belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetophenone-thiosemicarbazone is synthesized by the condensation reaction between acetophenone and thiosemicarbazide. The reaction typically occurs in an acidic or neutral medium, often using ethanol as a solvent. The reaction is carried out by mixing equimolar amounts of acetophenone and thiosemicarbazide and heating the mixture under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Acetophenone-thiosemicarbazone undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form substituted derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like bromine or chlorine in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Derivatives: Formed by substitution reactions.
Oxidized or Reduced Products: Formed by oxidation or reduction reactions.
Heterocyclic Compounds: Formed by cyclization reactions.
Scientific Research Applications
Chemistry: Acetophenone-thiosemicarbazone is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their catalytic properties in various organic reactions .
Biology: In biological research, this compound has been investigated for its enzyme inhibitory activities. It has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production .
Medicine: this compound and its derivatives have been studied for their anticancer properties. They have demonstrated cytotoxic activities against various cancer cell lines, making them potential candidates for anticancer drug development .
Industry: In the industrial sector, this compound is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of acetophenone-thiosemicarbazone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, interacting with copper ions and preventing the enzyme from catalyzing the oxidation of monophenols to ortho-quinones . This inhibition can lead to reduced melanin production in cells.
Comparison with Similar Compounds
- Benzaldehyde-thiosemicarbazone
- Acetone-thiosemicarbazone
- 4-Chloroacetophenone-thiosemicarbazone
Comparison: this compound is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit potent biological activities. Compared to benzaldehyde-thiosemicarbazone, it has a different aromatic ring substitution pattern, which can influence its reactivity and biological properties. Similarly, acetone-thiosemicarbazone lacks the aromatic ring, making it less effective in certain applications .
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
[(Z)-1-phenylethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7- |
InChI Key |
JMULZUQMMLAALR-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.